molecular formula C28H14N6O3 B10882791 4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile

Cat. No.: B10882791
M. Wt: 482.4 g/mol
InChI Key: GNJRULZFEFUNRF-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE is a complex organic compound that features a benzotriazole moiety, a cyano group, and a phenoxyphenyl cyanide structure

Preparation Methods

The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE typically involves multiple steps, starting with the preparation of the benzotriazole moiety. This can be achieved through the cyclization of o-nitroaniline with sodium nitrite in the presence of acetic acid .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, stabilizing them and enhancing their catalytic activity . The cyano groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-CYANO-5-[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PHENOXY]PHENYL CYANIDE include:

Properties

Molecular Formula

C28H14N6O3

Molecular Weight

482.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-[4-(1,3-dioxoisoindol-2-yl)phenoxy]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C28H14N6O3/c29-15-17-13-25(34-24-8-4-3-7-23(24)31-32-34)26(14-18(17)16-30)37-20-11-9-19(10-12-20)33-27(35)21-5-1-2-6-22(21)28(33)36/h1-14H

InChI Key

GNJRULZFEFUNRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6N=N5

Origin of Product

United States

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